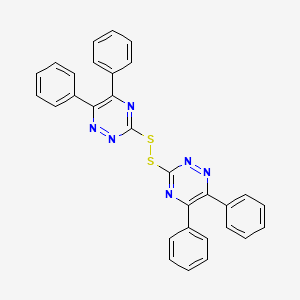![molecular formula C23H22N2O3S2 B12131287 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131287.png)
3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(フラン-2-イルメチル)-2-[(3-メトキシベンジル)スルファニル]-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、ベンゾチエノピリミジン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(フラン-2-イルメチル)-2-[(3-メトキシベンジル)スルファニル]-5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンの合成は、通常、複数段階の有機反応を含みます。出発物質には、フラン誘導体、ベンジルスルファニル化合物、テトラヒドロベンゾチエノ前駆体が含まれます。一般的な反応条件には、触媒、溶媒、および制御された温度の使用が含まれ、目的の生成物の形成を促進します。
工業生産方法
この化合物の工業生産には、ラボでの合成方法のスケールアップが含まれる場合があります。これには、収率を高めるための反応条件の最適化、連続フロー反応器の使用、高度な精製技術による最終生成物の純度の確保が含まれます。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基をスルホキシドまたはスルホンに変換します。
還元: ニトロ基をアミンに還元します。
置換: 芳香族環のハロゲン化またはアルキル化。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)。
置換: N-ブロモスクシンイミド(NBS)などのハロゲン化剤またはヨウ化メチル(CH3I)などのアルキル化剤。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドが生成され、還元によってアミンが生成される可能性があります。
科学研究の用途
化学
化学では、この化合物は、より複雑な分子を合成するための構成ブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、有機合成に役立ちます。
生物学
生物学的研究では、この化合物は、酵素や受容体などの生体標的との潜在的な相互作用について研究される場合があります。その構造的特徴により、創薬および開発の候補になる可能性があります。
医学
医薬品化学では、この化合物は、抗炎症、抗菌、抗がん特性などの薬理学的活性を示す可能性があります。研究者は、前臨床試験および臨床試験におけるその有効性と安全性を調査する可能性があります。
工業
工業部門では、この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 3-(フラン-2-イルメチル)-2-[(3-メトキシベンジル)スルファニル]-5,6,7,8-テトラヒドロベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
- 3-(フラン-2-イルメチル)-2-[(3-メトキシベンジル)スルファニル]-5,6,7,8-テトラヒドロベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
独自性
この化合物の独自性は、フラン-2-イルメチル基と3-メトキシベンジルスルファニル基などの特定の構造的特徴にあります。これらの特徴により、類似の化合物と比較して、異なる生物学的活性と化学反応性が得られます。
類似化合物との比較
Similar Compounds
- 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the furan-2-ylmethyl and 3-methoxybenzylsulfanyl groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C23H22N2O3S2 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
3-(furan-2-ylmethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N2O3S2/c1-27-16-7-4-6-15(12-16)14-29-23-24-21-20(18-9-2-3-10-19(18)30-21)22(26)25(23)13-17-8-5-11-28-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3 |
InChIキー |
BGNUCRBZIRFWIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-fluorobenzamide](/img/structure/B12131210.png)

![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131217.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12131222.png)
![4-(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12131228.png)
![butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12131230.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131242.png)
![Methyl 3-amino-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(4-methylbenzamido)thiophene-2-carboxylate](/img/structure/B12131246.png)
![3-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12131252.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12131254.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12131271.png)

